1-Oxaspiro[2.4]heptane-2-carbonitrile
Overview
Description
1-Oxaspiro[2.4]heptane-2-carbonitrile is a heterocyclic compound characterized by its unique spiro structure, which includes an oxygen atom and a nitrile group. This compound has a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol . Its structure and properties make it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of 2-chloroacetonitrile with cyclopentanone . The reaction conditions often include the use of a base to facilitate the formation of the spiro structure. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity. The synthetic route can be summarized as follows:
Starting Materials: 2-chloroacetonitrile and cyclopentanone.
Reaction Conditions: Use of a base (e.g., sodium hydroxide) to promote the reaction.
Product Formation: Formation of the spiro compound with a nitrile group.
Chemical Reactions Analysis
1-Oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The spiro structure may also influence its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
1-Oxaspiro[2.4]heptane-2-carbonitrile can be compared with other spiro compounds and nitriles:
Similar Compounds: 1-Oxaspiro[2.5]octane-2-carbonitrile, 1-Oxaspiro[2.3]hexane-2-carbonitrile.
Properties
IUPAC Name |
1-oxaspiro[2.4]heptane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-7(9-6)3-1-2-4-7/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCYZQVCDGGQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338411 | |
Record name | 1-Oxaspiro[2.4]heptane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36929-35-8 | |
Record name | 1-Oxaspiro[2.4]heptane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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